

# Core Synthesis Pathway: Schotten-Baumann Reaction

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## Compound of Interest

Compound Name: 2-Acetylphenyl benzoate

Cat. No.: B1329752

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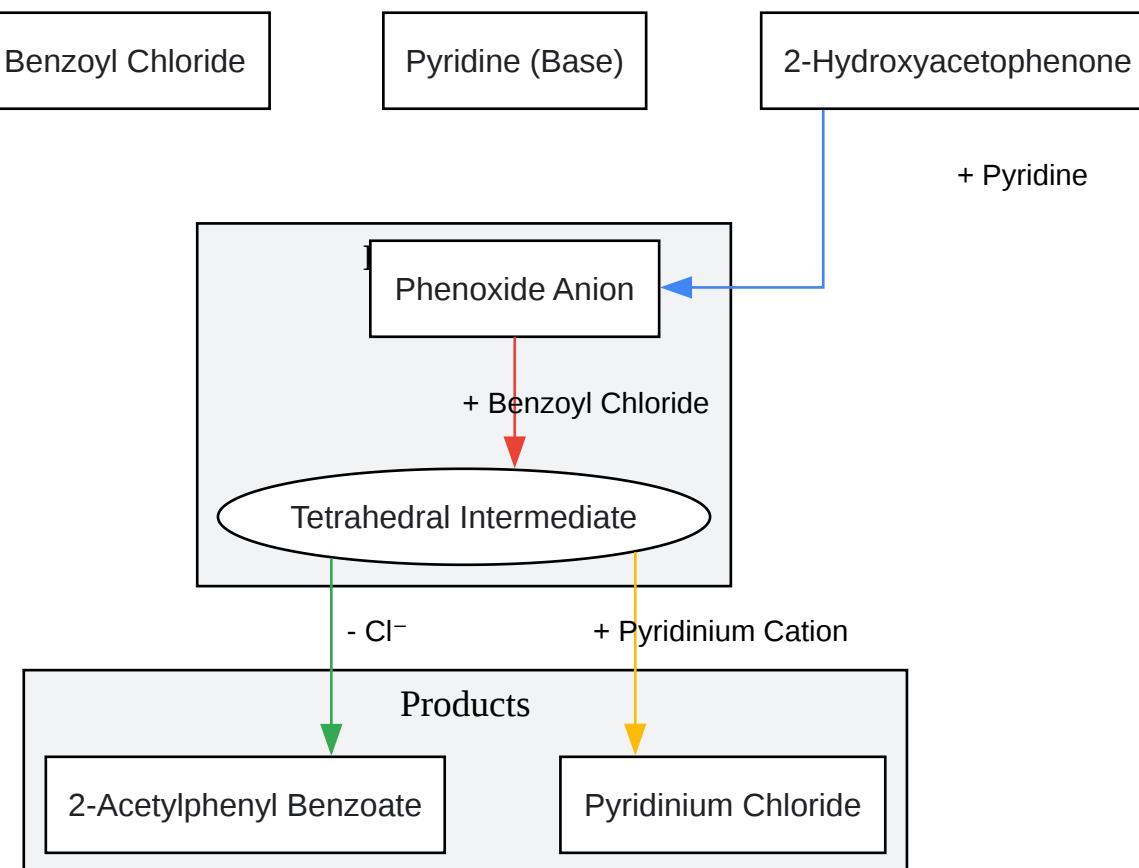
The most common and direct method for synthesizing **2-acetylphenyl benzoate** is through the esterification of 2-hydroxyacetophenone with benzoyl chloride.<sup>[1]</sup> This reaction is a classic example of the Schotten-Baumann reaction, which involves the acylation of alcohols or phenols with an acid chloride in the presence of a base.<sup>[2][3][4]</sup> The base, typically aqueous sodium hydroxide or pyridine, serves a dual purpose: it deprotonates the phenol to form a more potent nucleophile and neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.<sup>[5][6]</sup>

## Synthesis Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The key steps are as follows:

- Deprotonation: The base (pyridine in this example) deprotonates the hydroxyl group of 2-hydroxyacetophenone, forming a highly nucleophilic phenoxide anion.
- Nucleophilic Attack: The phenoxide anion attacks the electrophilic carbonyl carbon of benzoyl chloride. This step forms a tetrahedral intermediate.
- Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion is eliminated as a leaving group.
- Final Product Formation: The final product, **2-acetylphenyl benzoate**, is formed. The pyridine cation and the chloride anion combine to form pyridinium chloride.

The reaction is typically exothermic.[\[7\]](#)



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**Caption:** Mechanism of **2-Acetylphenyl Benzoate** Synthesis.

## Quantitative Data Summary

The following table summarizes key quantitative data from a representative experimental protocol for the synthesis of **2-acetylphenyl benzoate**.

Parameter	Value	Reference
Reactants		
2-Hydroxyacetophenone	13.6 g (0.1 mole)	[8]
Benzoyl Chloride	21.1 g (0.15 mole)	[8]
Pyridine (Base/Solvent)	20 mL	[8]
Reaction Conditions		
Temperature	Spontaneous rise, then ambient	[8][9]
Reaction Time	~15 minutes	[8][9]
Product Information		
Product Name	2-Benzoyloxyacetophenone	[8]
Molecular Formula	C <sub>15</sub> H <sub>12</sub> O <sub>3</sub>	[5][10]
Molecular Weight	240.25 g/mol	[5][7]
Yield (Crude)	22-23 g	[8]
Yield (Recrystallized)	19-20 g (79-83%)	[8]
Melting Point (Crude)	81-87°C	[8]
Melting Point (Pure)	87-88°C	[8]
Appearance	White crystals	[8]

## Detailed Experimental Protocol

This protocol is adapted from a procedure published in *Organic Syntheses* for the preparation of o-benzoyloxyacetophenone (**2-acetylphenyl benzoate**).[8]

### Materials:

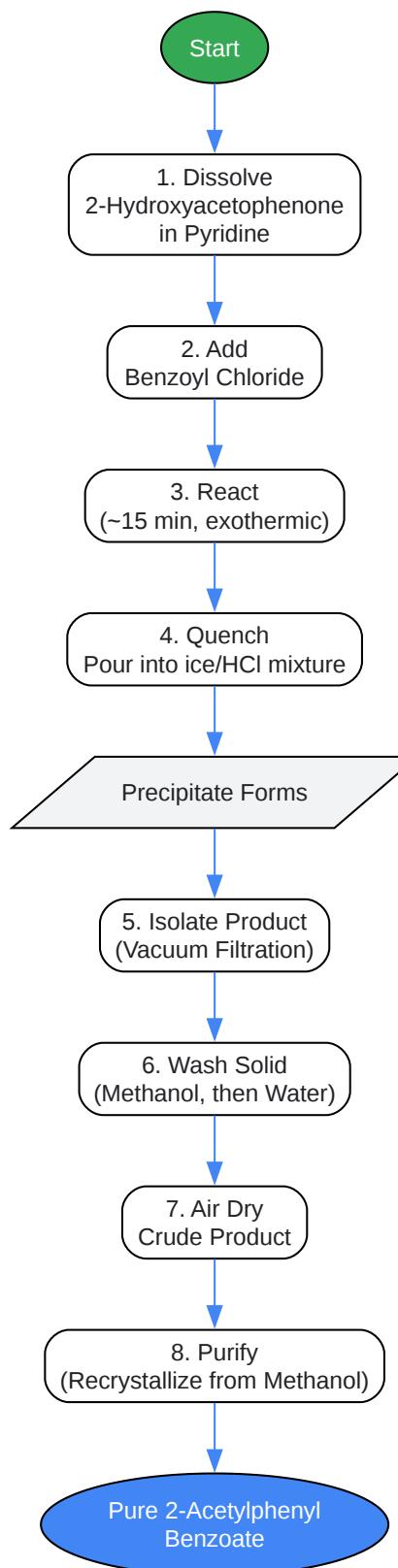
- 2-hydroxyacetophenone (13.6 g, 0.1 mole)

- Benzoyl chloride (21.1 g, 0.15 mole)
- Pyridine (20 mL)
- 3% Hydrochloric acid (600 mL)
- Crushed ice (200 g)
- Methanol (for washing and recrystallization)
- Water

**Procedure:**

- Reaction Setup: In a 100-mL conical flask, combine 2-hydroxyacetophenone (13.6 g) and pyridine (20 mL).[8]
- Reagent Addition: Add benzoyl chloride (21.1 g) to the solution. Fit the flask with a calcium chloride drying tube.[7][8]
- Reaction: Gently swirl the flask. An exothermic reaction will occur, causing the temperature to rise spontaneously. The reaction is typically complete in about 15 minutes when no further heat is evolved.[8][11]
- Quenching and Precipitation: Pour the reaction mixture slowly and with vigorous stirring into a beaker containing 600 mL of 3% hydrochloric acid and 200 g of crushed ice.[7][8] A solid precipitate of the crude product will form.
- Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[7][8]
- Washing: Wash the collected solid first with approximately 20 mL of ice-cold methanol and then with 20 mL of water.[7][8]
- Drying: Suction the product as dry as possible and then allow it to air-dry completely. The yield of the crude product is typically 22-23 g.[8]
- Purification: Recrystallize the crude solid from approximately 25 mL of methanol to obtain pure **2-acetylphenyl benzoate** as white crystals. The final yield of the pure product is

typically 19-20 g (79-83%).[8]



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**Caption:** Experimental workflow for the synthesis of **2-Acetylphenyl benzoate**.

## Alternative Synthetic Routes

While direct esterification is the primary method, the precursor 2-hydroxyacetophenone can be synthesized via the Fries Rearrangement. This organic reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst, such as aluminum chloride ( $\text{AlCl}_3$ ).<sup>[12][13][14]</sup> For instance, phenyl acetate can be converted into a mixture of ortho- and para-hydroxyacetophenone.<sup>[12][13]</sup> The desired ortho-isomer (2-hydroxyacetophenone) can then be separated and used as the starting material for the Schotten-Baumann esterification described above.<sup>[15]</sup> The reaction temperature can influence the ratio of ortho and para products, with higher temperatures generally favoring the ortho-isomer.<sup>[12][13]</sup>

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